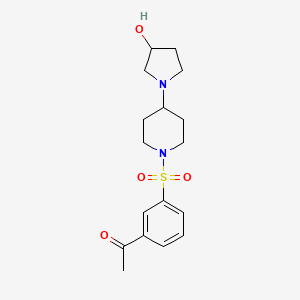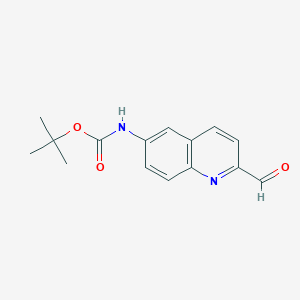
tert-Butyl (2-formylquinolin-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (2-formylquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 511234-73-4 . It has a molecular weight of 272.3 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through amination (carboxylation) or rearrangement . For instance, tert-butyl carbamates can be produced in high yields at low temperature by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate .Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Carbamates like “this compound” can participate in various chemical reactions. For example, they can be involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 272.3 . The compound is likely to be a solid substance.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Tert-butyl (2-formylquinolin-6-yl)carbamate derivatives, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC), have been studied for their potential as corrosion inhibitors. In a study, BHQC was evaluated for its effectiveness in protecting carbon steel against corrosion in a hydrochloric acid solution. The research demonstrated that these compounds are effective as mixed-type inhibitors, suggesting their utility in corrosion protection applications (Faydy et al., 2019).
Synthesis of Marine Drugs
Another application area includes the synthesis of marine drugs. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drug derivatives, was synthesized using a process involving this compound-related compounds. This highlights its role in the development of potentially powerful marine-based pharmaceuticals (Li et al., 2013).
Organic Syntheses and Reactions
In the field of organic chemistry, this compound-related compounds have been utilized in various synthetic processes. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been prepared and used in Diels‐Alder reactions, demonstrating its versatility in organic syntheses (Padwa et al., 2003).
Antimalarial Drug Development
This compound has also been implicated in the development of antimalarial drugs. For instance, N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was rationally designed and developed, involving this compound-related chemistry. This molecule showed promising activity against Plasmodium falciparum, the causative agent of malaria (O’Neill et al., 2009).
Photoluminescent Materials
The development of photoluminescent materials is another area where this compound-related compounds have been explored. Research into Ir(III) complexes incorporating this compound derivatives has shown potential for creating smart luminescent materials with applications in data security protection and other technological domains (Song et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(2-formylquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-11-6-7-13-10(8-11)4-5-12(9-18)16-13/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEZFKOBBFTXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
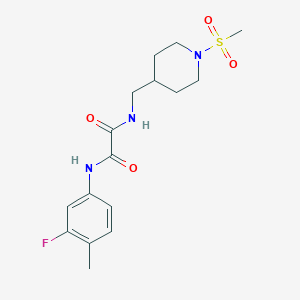
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3-oxazol-4-ylmethyl)azetidin-3-amine](/img/structure/B2664102.png)


![6-fluoro-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2664109.png)
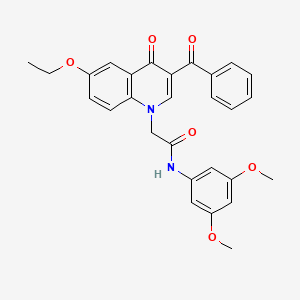
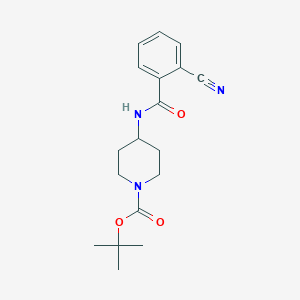
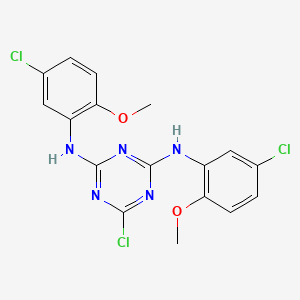
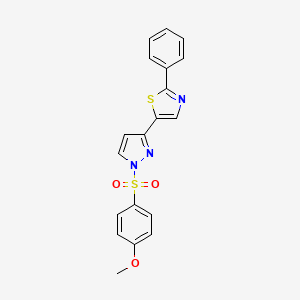

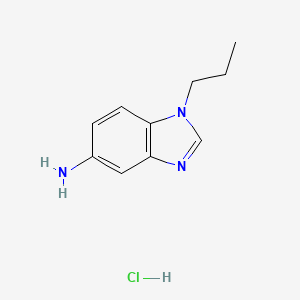
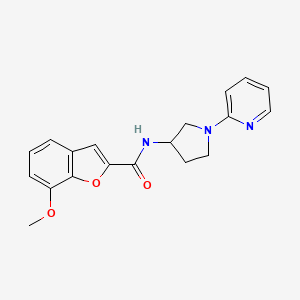
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2664119.png)
